2-Isopropyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
2-Isopropyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a heterocyclic compound that belongs to the isoindole family Isoindoles are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindole derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Isopropyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-isoindole-1-thione: Another isoindole derivative with different functional groups.
2,6-Dioxopiperidin-3-yl-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid: A structurally similar compound with additional functional groups.
Uniqueness
2-Isopropyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its specific isopropyl and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-oxo-2-propan-2-yl-1H-isoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7(2)13-6-8-4-3-5-9(12(15)16)10(8)11(13)14/h3-5,7H,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGXMUFBUPEYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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